![molecular formula C6H13N3O B15168035 N-[(Pyrrolidin-1-yl)methyl]urea CAS No. 873543-23-8](/img/structure/B15168035.png)
N-[(Pyrrolidin-1-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Pyrrolidin-1-yl)methyl]urea is a chemical compound that features a pyrrolidine ring attached to a urea moiety via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyrrolidin-1-yl)methyl]urea typically involves the reaction of pyrrolidine with an isocyanate or a carbamate. One common method is the reaction of pyrrolidine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Pyrrolidin-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the urea moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted pyrrolidine or urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Pyrrolidin-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(Pyrrolidin-1-yl)methyl]urea involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Pyrrolidin-2-yl)methyl]urea
- N-[(Pyrrolidin-3-yl)methyl]urea
- N-[(Pyrrolidin-4-yl)methyl]urea
Uniqueness
N-[(Pyrrolidin-1-yl)methyl]urea is unique due to the position of the methylene bridge, which can influence its reactivity and interaction with biological targets. The specific arrangement of the pyrrolidine ring and the urea moiety can result in distinct biological and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
873543-23-8 |
|---|---|
Molekularformel |
C6H13N3O |
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
pyrrolidin-1-ylmethylurea |
InChI |
InChI=1S/C6H13N3O/c7-6(10)8-5-9-3-1-2-4-9/h1-5H2,(H3,7,8,10) |
InChI-Schlüssel |
AAZDLKBYEGOLHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
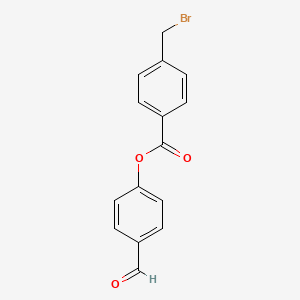
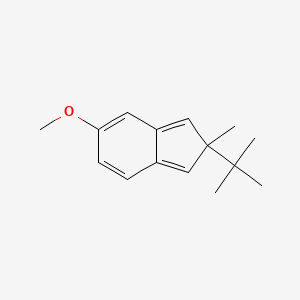
![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)
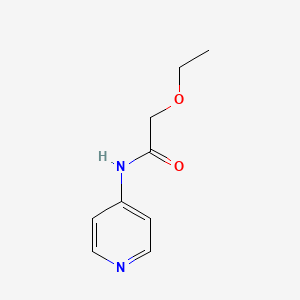
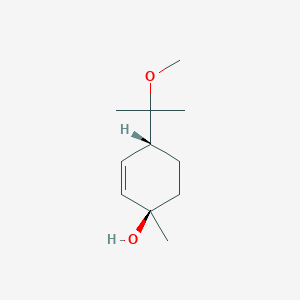
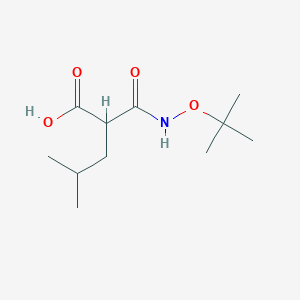
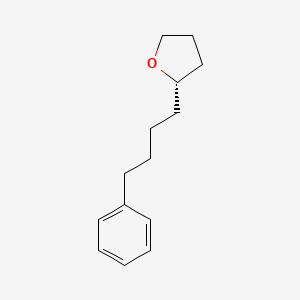
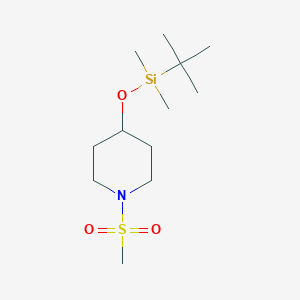
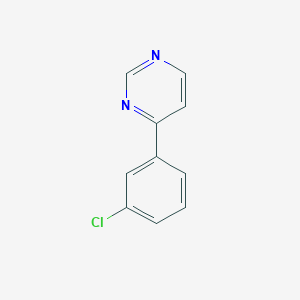
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
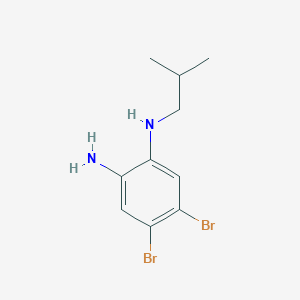
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
